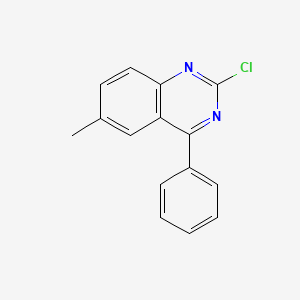

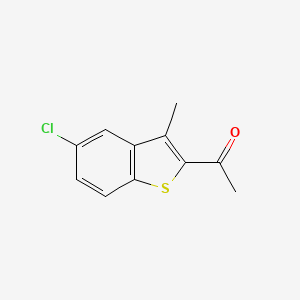

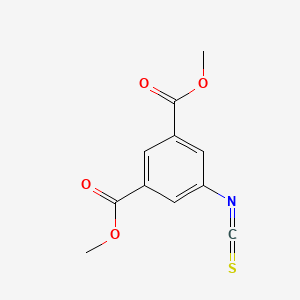

![molecular formula C10Br2O6 B1348238 4,8-二溴苯并[1,2-c:4,5-c']二呋喃-1,3,5,7-四酮 CAS No. 24848-78-0](/img/structure/B1348238.png)

4,8-二溴苯并[1,2-c:4,5-c']二呋喃-1,3,5,7-四酮

描述

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is a chemical compound with the molecular formula C10Br2O6 and a molecular weight of 375.91 g/mol . It is known for its unique structure, which includes two bromine atoms and a difuran ring system. This compound is used in various scientific research applications due to its electron-deficient nature and reactivity.

科学研究应用

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone has several scientific research applications:

Organic Photovoltaics: It is used in the development of organic photovoltaic devices due to its electron-deficient nature, which makes it suitable for use in electron-transporting layers.

Organic Light-Emitting Diodes (OLEDs): The compound is also employed in the synthesis of materials for OLEDs, where its unique structure contributes to the desired electronic properties.

Fluorescent Probes: It can be used as a building block for the synthesis of fluorescent probes and markers in biological research.

作用机制

Target of Action

It’s known that this compound can form strong intermolecular interactions with other organic semiconductors , suggesting its potential role in electronic applications.

Mode of Action

It’s suggested that the compound exerts its effects through its unique molecular configuration . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested , with electron density transferring from the aryl donor groups to the particle orbital localised on the BTZ group .

Biochemical Pathways

Its ability to form strong intermolecular interactions with other organic semiconductors suggests that it may influence pathways related to charge transport in organic semiconductor devices.

Pharmacokinetics

It’s known that the compound is hydrolytically and thermally stable , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s known that this compound can exert immense efficacy against an extensive array of pathogens encompassing both bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability

生化分析

Biochemical Properties

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. For example, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby preventing cell proliferation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing oxidative stress and inhibiting tumor growth . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . This compound can also affect the levels of various metabolites, including those involved in the tricarboxylic acid cycle and glycolysis .

Transport and Distribution

Within cells and tissues, 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects.

准备方法

The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone typically involves the bromination of its parent heterocycle. One efficient method reported involves the use of bromine in the presence of a suitable solvent under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective bromination at the desired positions on the difuran ring.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and purification processes.

化学反应分析

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where one of the bromine atoms is replaced by a nucleophile such as morpholine or piperidine.

Cross-Coupling Reactions:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and nitrogen nucleophiles for substitution reactions. The major products formed from these reactions are various mono- and di-substituted derivatives of the original compound.

相似化合物的比较

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone can be compared with other similar compounds, such as:

4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound is also used in organic electronics and has similar electron-deficient properties.

3,6-Dibromopyromellitic Acid Dianhydride: Another related compound used in organic synthesis and materials science.

The uniqueness of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone lies in its difuran ring system and the specific positions of the bromine atoms, which confer distinct reactivity and electronic properties.

属性

IUPAC Name |

4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Br2O6/c11-5-1-2(8(14)17-7(1)13)6(12)4-3(5)9(15)18-10(4)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIHYCLAXDDYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C3C(=C1Br)C(=O)OC3=O)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Br2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348115 | |

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24848-78-0 | |

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromopyromellitic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。